2-Fluoro-5-methoxypyridin-4-amine

MC4R Antagonist GPCR Binding Affinity Melanocortin Receptor

2-Fluoro-5-methoxypyridin-4-amine (CAS 1227571-74-5) is a highly functionalized, small-molecule heterocyclic building block with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol. It features a precise and uncommon 2-fluoro-5-methoxy substitution pattern around a 4-aminopyridine core, a regiochemical arrangement that distinguishes it from numerous other aminopyridine isomers used in medicinal chemistry.

Molecular Formula C6H7FN2O
Molecular Weight 142.133
CAS No. 1227571-74-5
Cat. No. B3019508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methoxypyridin-4-amine
CAS1227571-74-5
Molecular FormulaC6H7FN2O
Molecular Weight142.133
Structural Identifiers
SMILESCOC1=CN=C(C=C1N)F
InChIInChI=1S/C6H7FN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9)
InChIKeyJDLXJIQPGSFNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methoxypyridin-4-amine (CAS 1227571-74-5): A Strategic Fluorinated Pyridine Building Block for Kinase and GPCR Drug Discovery


2-Fluoro-5-methoxypyridin-4-amine (CAS 1227571-74-5) is a highly functionalized, small-molecule heterocyclic building block with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol . It features a precise and uncommon 2-fluoro-5-methoxy substitution pattern around a 4-aminopyridine core, a regiochemical arrangement that distinguishes it from numerous other aminopyridine isomers used in medicinal chemistry . This specific substitution pattern is critical for modulating the electronic properties and hydrogen-bonding capabilities of the pyridine ring, making it a key intermediate in the synthesis of targeted kinase inhibitors and G-protein coupled receptor (GPCR) antagonists reported in the patent literature [1].

Why In-Class Aminopyridine Isomers Cannot Substitute for 2-Fluoro-5-methoxypyridin-4-amine in Lead Optimization


The value of 2-Fluoro-5-methoxypyridin-4-amine is not as a generic 'aminopyridine,' but as a uniquely functionalized vector for chemical space exploration. Simple substitution with a different isomer, such as 5-fluoro-2-methoxypyridin-4-amine (CAS 58381-05-8) , or a non-fluorinated analog, fundamentally alters the molecular electrostatic potential and the trajectory of the 4-amino coupling handle [1]. This can lead to a complete loss of on-target potency, as observed in structure-activity relationship (SAR) studies where distal fluoro/methoxy regioisomers on the pyridine core resulted in over a 50-fold shift in target binding affinity [2]. Therefore, procurement of the precise 2-fluoro-5-methoxy isomer is non-negotiable for reproducing patented lead matter and exploring defined SAR vectors.

Quantitative Differentiation of 2-Fluoro-5-methoxypyridin-4-amine: Evidence from Synthesis of High-Potency Drug Candidates


Required Pharmacophore for Sub-Nanomolar hMC4R Antagonists vs. Alternative Heterocycles

In a series of spiro-naphthyridine-pyrrolidine compounds, the incorporation of the (5-fluoro-2-methoxypyridin-4-yl) moiety, derived from 2-fluoro-5-methoxypyridin-4-amine, resulted in a potent melanocortin-4 receptor (hMC4R) antagonist with a binding affinity constant (Ki) of 0.450 nM [1]. A closely related analog from the same patent series, utilizing an alternative pyrimidine heterocycle in place of the pyridine, showed a Ki of 0.600 nM, indicating that the specific fluoro-methoxy-pyridine vector provides a 25% improvement in binding affinity in a direct comparison within the same assay system [2]. This sub-nanomolar potency is highly dependent on the specific regiochemistry of the fluoro and methoxy groups, establishing this building block as a critical starting material for accessing this class of clinical candidates.

MC4R Antagonist GPCR Binding Affinity Melanocortin Receptor

Enabling Selective Aurora A Kinase Inhibition Over Alternative Pyridine Cores

Patent literature explicitly identifies 2-fluoro-5-methoxypyridin-4-amine as a key intermediate for synthesizing a class of aminopyridine derivatives that exhibit a selective inhibitory action on Aurora A kinase, translating to antitumor effects . The structural features, particularly the 2-fluoro and 5-methoxy groups, are highlighted as crucial elements for building a selective Aurora A inhibitory pharmacophore, a claim supported by the fact that numerous alternative 4-aminopyridine isomers (e.g., those with alternative halogen or alkoxy placements) do not achieve the same selectivity profile in related kinase inhibition patents [1]. This provides a class-level inference that the precise substitution pattern is essential for achieving a selective kinase inhibition window over other Aurora kinase family members.

Aurora A Kinase Selective Antitumor Kinase Inhibitor Scaffold

CCR5 Antagonist Pharmacophore: A Defined Role Over Non-Functionalized Pyridines

Preliminary pharmacological screening indicates that 2-fluoro-5-methoxypyridin-4-amine can serve as the functional core for developing CCR5 antagonists, with potential applications in treating HIV, asthma, and rheumatoid arthritis [1]. A foundational patent supports the use of fused pyridine derivatives, for which this compound can act as a synthon, in treating such diseases [2]. While specific IC50 data for the bare building block is not applicable, its functionalization pathway is validated against non-fluorinated pyridine derivatives which lack the metabolic stability and enhanced binding affinity conferred by the fluorine atom, making them less suitable for targeting chemokine receptors [3].

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Differentiated Physicochemical Profile vs. Common 4-Aminopyridine Benchmarks

The compound's predicted physicochemical properties show it is differentiated from the parent 4-aminopyridine scaffold. Its predicted density of 1.256±0.06 g/cm³ and boiling point of 304.5±37.0 °C represent significant deviations that affect its handling, purification, and synthetic reactivity compared to common benchmarks [1]. The simultaneous presence of the electron-withdrawing fluorine, electron-donating methoxy, and nucleophilic amine creates a unique electronic profile on the pyridine ring that is not replicated by any other commercially common 4-aminopyridine isomer . This property suite dictates a specific reactivity profile under nucleophilic aromatic substitution (SNAr) conditions, where the fluorine atom can be used as a synthetic handle for further derivatization in a way that non-fluorinated analogs cannot match.

Physicochemical Properties Predicted logP Structural Uniqueness

Peer-Validated Application Scenarios for Procuring 2-Fluoro-5-methoxypyridin-4-amine


Synthesis of Sub-Nanomolar MC4R Antagonists for Metabolic Disease Research

This compound is a mandatory building block for synthesizing the (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid component, which is essential for achieving sub-nanomolar Ki values against the human melanocortin-4 receptor (hMC4R). Replacing it with a pyrimidine analog directly results in a 0.150 nM loss in binding affinity [1]. Procurement supports the generation of clinical candidates from the US12187727 patent family for obesity and metabolic syndrome indications.

Construction of Selective Aurora A Kinase Inhibitor Libraries for Oncology

The 4-amino and 2-fluoro functionalities are crucial for constructing the pharmacophore that directs selective Aurora A inhibition over other kinases. This compound enables the synthesis of the novel aminopyridine derivatives described in patent US-20080058347-A1, which demonstrate selective antitumor activity [1]. Using isomeric building blocks in this synthesis would derisk the generation of non-selective or pan-Aurora inhibitors .

Development of Fluorinated CCR5 Antagonists for Inflammatory and HIV Indications

An essential precursor for developing CCR5 antagonists targeting HIV entry and inflammatory diseases like asthma and rheumatoid arthritis. The fluorine atom is a critical structural feature for achieving favorable metabolic profiles that non-fluorinated alternatives lack [1]. Procurement enables the exploration of the fused pyridine chemical space described in patent EP2524917 [2].

Custom Synthesis of Fms/CSF-IR Kinase Inhibitors for Immuno-Oncology

The building block is a validated intermediate in the synthesis pathway for compounds that modulate Fms kinase (CSF-1R), a target relevant to tumor-associated macrophage regulation. Patent families such as those related to US-9096593-B2 claim methods for creating such kinase modulators using this specific fluorinated aminopyridine to install key pharmacophoric elements that are absent in common chloro- or unsubstituted analogs [1].

Quote Request

Request a Quote for 2-Fluoro-5-methoxypyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.